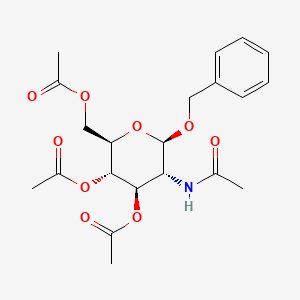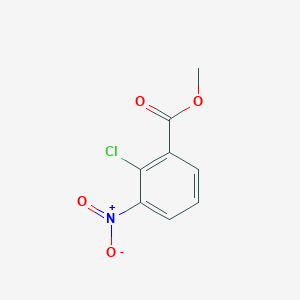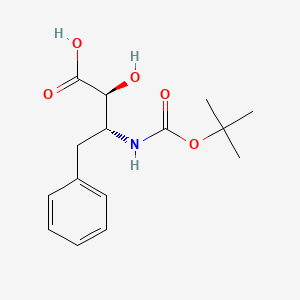
Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, also known as BADA, is a synthetic compound that has been used in a variety of scientific research applications. It is a sugar-like molecule that is composed of a benzyl group, an acetamido group, and a deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside group. BADA is a useful tool for researchers because of its unique properties and its ability to be used in a variety of applications.
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, focusing on unique applications:
Pharmaceutical Intermediates and Therapeutic Drugs
This compound serves as a precursor for the synthesis of pharmaceutical intermediates and therapeutic drugs. It is extensively employed in the biomedical sector for developing treatments for various diseases .
Antibacterial and Antiviral Research
The compound exhibits antibacterial and antiviral activities, which makes it valuable for developing new drugs or as a research tool for studying infection mechanisms .
Proteomics Research
It is used in proteomics research, which involves the study of proteomes and their functions. The compound aids in understanding protein interactions and disease mechanisms .
Glycoside Derivative Fabrication
Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside is critical in fabricating glycoside derivatives with therapeutic utility against various pathological conditions, including cancer and microbial infections .
Carbohydrate-based Therapeutic Drugs
The compound plays a pivotal role in the composition of carbohydrate-based therapeutic drugs that show promise in treating an array of ailments such as malignancies and infectious diseases .
Glycosaminoglycans (GAGs) Research
It has been used in studies to understand the incorporation of glycosaminoglycans (GAGs), which are important in cell signaling and maintaining structural integrity in tissues .
Mecanismo De Acción
Target of Action
It is known that this compound exhibits antibacterial and antiviral activities , suggesting that it likely interacts with proteins or enzymes that are critical to these pathogens.
Mode of Action
Given its antibacterial and antiviral properties , it is plausible that it interferes with essential biological processes in these organisms, such as replication or protein synthesis
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Considering its antibacterial and antiviral activities , it may disrupt pathways essential for the survival and proliferation of these pathogens.
Result of Action
Given its reported antibacterial and antiviral activities , it is likely that it leads to the inhibition of growth or the death of these pathogens.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBBPWXWFHKBU-PFAUGDHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451099 |
Source


|
| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13343-66-3 |
Source


|
| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

